Metaflumizone
Overview
Description
Metaflumizone is a semicarbazone insecticide that is used for the veterinary treatment of fleas and ticks . It is marketed under the brand name ProMeris . It is chemically similar to pyrazoline sodium channel blocker insecticides (SCBIs) discovered in the early 1970s, but is less dangerous to mammals than earlier compounds .
Synthesis Analysis
This compound can be synthesized through a series of reactions. The synthesis method involves the synthesis of p-trifluoromethoxybenzene methyl carhamate, synthesis of p-trifluoromethoxybenzene aminooxamide, and synthesis of this compound . This method is simple and practical, with high efficiency and a yield of products at each step of more than 85 percent .
Molecular Structure Analysis
The molecular formula of this compound is C24H16F6N4O2 . It contains a total of 54 bonds, including 38 non-H bonds, 21 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 3 six-membered rings, 1 urea (-thio) derivative, 1 nitrile (aromatic), 1 hydrazone, and 1 ether (aromatic) .
Chemical Reactions Analysis
This compound has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .
Physical and Chemical Properties Analysis
This compound is a semicarbazone broad-spectrum insecticide . It has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .
Scientific Research Applications
Mechanism of Action and Application Status
Metaflumizone operates by selectively binding to the slow-inactivated state of sodium channels, causing paralysis and blockage of nerve activity in insects. This action is critical for its effectiveness against pests like the larvae of Spodoptera eridania and Spodoptera frugiperda, among others. The discovery and development of this compound, along with its toxicological characteristics, highlight its significance as a safer alternative for mammalian safety while being potent against target pests (Zhang Hong-jie, 2010; V. Salgado & J. Hayashi, 2007).
Efficacy in Pest Control
This compound's efficacy extends beyond its action mechanism to its application in controlling significant pests. Studies demonstrate its effectiveness against the diamondback moth (Plutella xylostella) in brassicaceous vegetable fields, showcasing not only its pest control capabilities but also its impact on the biological characteristics of pests, thereby contributing to integrated pest management strategies (Zhe Zhang, Jian-hong Li, & Xiwu Gao, 2012).
Resistance Management and Environmental Persistence
Research on this compound's resistance risk in Spodoptera exigua indicates a low potential for resistance development, suggesting it as a sustainable option for pest control. Additionally, its environmental persistence has been evaluated, indicating its degradation behavior in ecosystems like rice fields, and providing insights into its safety and efficacy under field conditions (Xing-Xing Sun et al., 2019; N. Chatterjee & Suman Gupta, 2013).
Mechanism of Action
Target of Action
Metaflumizone primarily targets the sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .
Mode of Action
This compound works by blocking sodium channels in target insects, resulting in flaccid paralysis . It achieves this by binding selectively to the slow-inactivated state of the sodium channels, a characteristic feature of the semicarbazone class of insecticides .
Biochemical Pathways
The blocking of sodium channels disrupts the normal functioning of the insect’s nervous system, leading to paralysis and eventually death .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound exhibits certain characteristics. In mammals, it is absorbed up to 17% after a single oral dose . It is widely distributed throughout the body, with residues found in fat, liver, kidney, muscle, and blood . This compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . The major route of excretion is via the feces, while less than 3% of the administered dose is excreted via the urine .
Result of Action
The result of this compound’s action is the paralysis and subsequent death of the target insects . This is due to the disruption of the normal functioning of the insect’s nervous system caused by the blocking of the sodium channels .
Action Environment
This compound is a broad-spectrum insecticide with a low aqueous solubility and non-volatility . It has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems . Its efficacy and stability can be influenced by environmental factors such as soil type, temperature, and moisture .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Metaflumizone acts by blocking voltage-dependent sodium channels in the nervous system of target insects, resulting in their paralysis . This interaction with sodium channels is selective to the slow-inactivated state, which is characteristic of the semicarbazone class of insecticides .
Cellular Effects
This compound exhibits substantial toxicity against various insects. For instance, it has shown significant toxicity against the fall armyworm, Spodoptera frugiperda, with LC50 values of 2.43 mg/kg at 72 hours . The sublethal effects of this compound on this insect were investigated by exposing third-instar larvae to LC10 and LC30 concentrations of the insecticide .
Molecular Mechanism
This compound works by blocking sodium channels in target insects, resulting in flaccid paralysis . It blocks sodium channels by binding selectively to the slow-inactivated state, which is characteristic of the semicarbazone class of insecticides .
Temporal Effects in Laboratory Settings
This compound has been observed to have long-lasting effects in laboratory settings. For instance, the this compound-only formulation is waterproof and typically remains effective for 30–45 days in a cutaneous application at the base of the neck .
Dosage Effects in Animal Models
In rats given this compound orally, absorption was up to 17% of the administered dose after a single dose at 6 mg/kg body weight, and up to 7% after a single dose at 30 or 1000 mg/kg body weight . Increasing the dose by a factor of 33 resulted in an increase in AUC of about 10-fold, correlating with the lower absorption of this compound at the higher dose .
Metabolic Pathways
This compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . Unchanged parent compound was the major component of the residues extracted in tissues and plasma, while no parent was found in the urine and bile .
Transport and Distribution
This compound is widely distributed throughout the body . Residues in tissues at 168 hours after a single dose at 6 or 30 mg/kg body weight accounted for approximately 15% or approximately 2–3% of the administered dose, respectively, with fat, liver, kidney, muscle, and blood containing the highest concentrations of residues .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound likely interacts with sodium channels in the cell membrane to exert its effects .
Properties
IUPAC Name |
1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFOMMKAVSCNKQ-QNKGDIEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009397 | |
Record name | (E)-Metaflumizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139968-49-3, 852403-68-0 | |
Record name | Metaflumizone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metaflumizone, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Metaflumizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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